PF 04449613
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-04449613 is a potent and selective cGMP-competitive PDE9A inhibitor . It displays more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated . It is effective against D-amphetamine-induced auditory gating deficit and transverse aortic constriction-caused cardiac dysfunction in mice in a NOS-independent manner .
Molecular Structure Analysis
The empirical formula of PF-04449613 is C21H25N5O3 . Its molecular weight is 395.45 .Physical And Chemical Properties Analysis
PF-04449613 is a white to beige powder . It is soluble in DMSO at 10 mg/mL . It should be stored at -20°C .科学研究应用
PF 04449613: Comprehensive Analysis of Scientific Research Applications
Obesity and Metabolic Syndrome Management: PF 04449613 has been shown to reduce body fat in mice with diet-induced obesity. It stimulates mitochondrial activity in both brown and white fat tissues, which can improve symptoms of cardiometabolic syndrome .
Neurological Enhancements: This compound increases synaptic calcium activity and learning-dependent synaptic plasticity in mice, suggesting potential applications in enhancing cognitive functions .
cGMP Levels Regulation: PF 04449613 effectively increases cGMP levels in the brain and cerebrospinal fluid (CSF) in vivo, indicating its role in neurological disorders where cGMP regulation is beneficial .
Selective PDE9A Inhibition: As a potent and selective cGMP-competitive PDE9A inhibitor, PF 04449613 shows promise in conditions where PDE9A activity needs to be modulated .
Cardiovascular Research: Research indicates a positive inotropic effect of PF 04449613 on the heart, which could be significant for developing treatments for various cardiovascular diseases .
Dendritic Spine Formation: The compound promotes dendritic spine formation, which is crucial for synaptic plasticity and neuron connectivity, potentially aiding in recovery from neurological injuries .
Drug Selectivity and Safety Profile: PF 04449613 demonstrates high selectivity for PDE9A over other targets, except for a few such as cytochrome P450 2C19 and dopamine transporter, which is important for its safety profile in therapeutic applications .
作用机制
Target of Action
PF-04449613 is a selective inhibitor of Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that hydrolyzes the second messenger cyclic guanosine monophosphate (cGMP), thus playing a crucial role in modulating its signaling pathways .
Mode of Action
PF-04449613 interacts with its target PDE9A by competitively inhibiting it . This inhibition prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .
Biochemical Pathways
The increase in cGMP levels affects various biochemical pathways. cGMP is a key regulator of many physiological processes, including vascular smooth muscle relaxation and neuronal signal transduction . By inhibiting PDE9A, PF-04449613 enhances these cGMP-dependent processes .
Pharmacokinetics
While specific ADME properties for PF-04449613 are not readily available, it has been shown to have good brain penetration, with a brain/plasma ratio of 0.8 in mice . This suggests that the compound can cross the blood-brain barrier effectively, which is crucial for its potential therapeutic effects in the central nervous system.
Action Environment
The action of PF-04449613 can be influenced by various environmental factors. For instance, the presence of a potent cytochrome P450 3A4 (CYP3A4) inhibitor, ketoconazole, has been shown to increase PF-04449613 plasma exposures and peak concentrations . Additionally, food can also affect the pharmacokinetics of PF-04449613 .
未来方向
PF-04449613 has been shown to improve motor learning ability in a mouse model . It also reduces body fat in mice with diet-induced obesity, stimulating mitochondrial activity in brown and white fat, and improving cardiometabolic syndrome symptoms . These findings suggest potential future directions for the use of PF-04449613 in the treatment of obesity and cognitive disorders.
属性
IUPAC Name |
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBANDDJQJAZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?
A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].
Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?
A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。